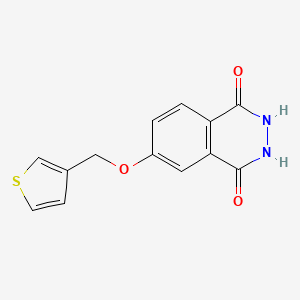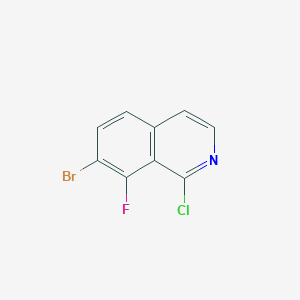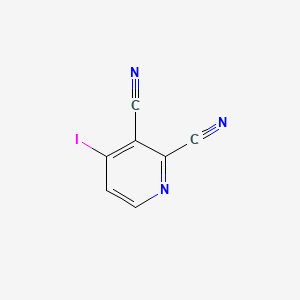
4-Iodopyridine-2,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodopyridine-2,3-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H2IN3 It is a derivative of pyridine, where the iodine atom is attached to the fourth position of the pyridine ring, and two cyano groups are attached to the second and third positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodopyridine-2,3-dicarbonitrile typically involves the iodination of pyridine derivatives followed by the introduction of cyano groups. One common method is the reaction of 4-iodopyridine with cyanogen bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
4-Iodopyridine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The cyano groups can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-aminopyridine-2,3-dicarbonitrile or 4-thiopyridine-2,3-dicarbonitrile can be formed.
Cyclization Products: Cyclization reactions can lead to the formation of fused heterocyclic compounds with potential biological activity.
科学研究应用
4-Iodopyridine-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Iodopyridine-2,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and cyano groups can influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
2-Iodopyridine: Similar structure but with the iodine atom at the second position.
3-Iodopyridine: Iodine atom at the third position.
4-Iodopyridine-2,6-dicarbonitrile: Similar structure but with cyano groups at the second and sixth positions.
Uniqueness
4-Iodopyridine-2,3-dicarbonitrile is unique due to the specific positioning of the iodine atom and cyano groups, which can significantly influence its chemical reactivity and biological activity
属性
分子式 |
C7H2IN3 |
|---|---|
分子量 |
255.02 g/mol |
IUPAC 名称 |
4-iodopyridine-2,3-dicarbonitrile |
InChI |
InChI=1S/C7H2IN3/c8-6-1-2-11-7(4-10)5(6)3-9/h1-2H |
InChI 键 |
YVYIZWAEWOKHQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1I)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



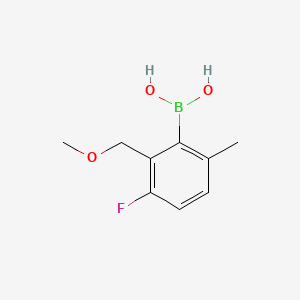
![(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride](/img/structure/B14023582.png)
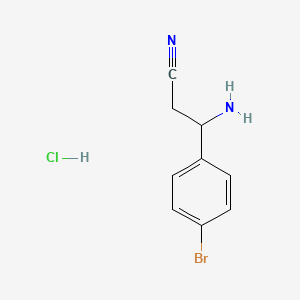
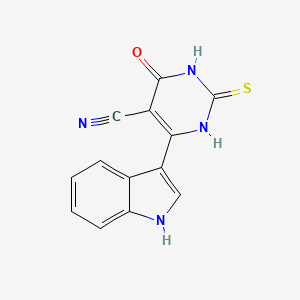
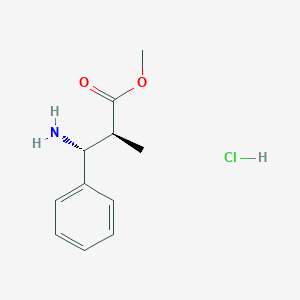
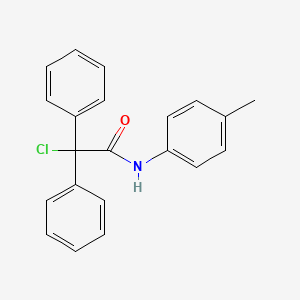
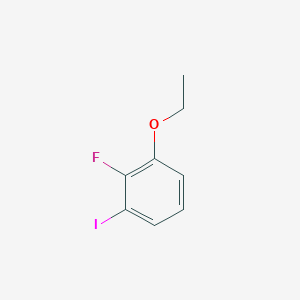
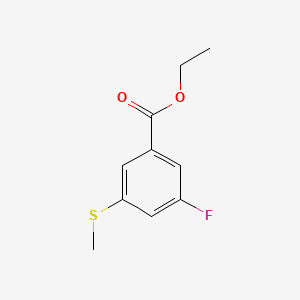
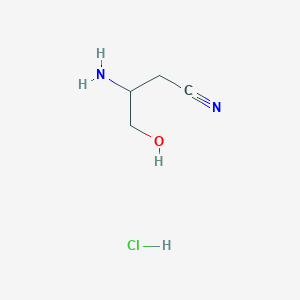
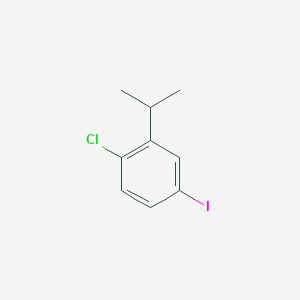
![1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride](/img/structure/B14023631.png)
